Titanium, trichloromethyl-
Description
Properties
IUPAC Name |
carbanide;trichlorotitanium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.3ClH.Ti/h1H3;3*1H;/q-1;;;;+4/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCHACRVJZXHLX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].Cl[Ti+](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2747-38-8 | |
| Record name | Titanium, trichloromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis Methodologies and Novel Synthetic Routes for Titanium, Trichloromethyl Compounds
Conventional Synthetic Approaches via Titanium Halides and Organic Reagents
The traditional synthesis of trichloromethyl-titanium compounds often involves the reaction of a titanium halide, most commonly titanium(IV) chloride, with a suitable trichloromethylating agent. One of the primary methods is the reaction with trichloromethyl lithium. niscpr.res.in This reaction is typically conducted under carefully controlled, inert atmosphere conditions to prevent undesired side reactions. niscpr.res.in
Another established route involves the reaction of trichloromethyl-substituted aromatic systems with titanium halides. This classical preparation method relies on halide exchange and hydrogen chloride saturation to yield the desired organotitanium compound.
The significance of these conventional methods lies in their foundational role in organotitanium chemistry. The synthesis of trichloro(methyl)titanium(IV) was a notable development following the discovery of Ziegler-Natta catalysis. ceramics-silikaty.cz This compound proved to be an active catalyst for ethene polymerization even without the presence of an alkylaluminum cocatalyst. ceramics-silikaty.cz
Radical-Mediated Trichloromethylation Strategies
More contemporary approaches to forming the titanium-trichloromethyl bond utilize radical chemistry, offering alternative reaction pathways and selectivities.
Titanium Enolate-Initiated Radical Processes
A significant advancement in this area involves the use of titanium enolates as radical acceptors. acs.orgnih.gov Research has demonstrated a direct ruthenium-catalyzed radical chloroalkylation of N-acyl oxazolidinones that capitalizes on the valence tautomerism of titanium enolates. acs.org In these processes, a haloalkyl radical, such as the trichloromethyl radical, is generated via a ruthenium-catalyzed redox process and is then efficiently captured by the titanium enolate. nih.gov
This method has proven to be highly effective, with the titanium enolate acting as a superior acceptor for the trichloromethyl radical. acs.org The process is notable for its high stereoselectivity. acs.org Further research has led to the development of a haloalkylation process that is catalytic in both the ruthenium and titanium components, representing the first instance of a catalytic enolate alkylation involving titanium enolates. nih.gov
Table 1: Research Findings on Radical Trichloromethylation of Titanium Enolates
| Catalyst System | Haloalkylating Agent | Substrate Type | Key Finding | Reference |
|---|---|---|---|---|
| Ru(II) / TiCl₄ | BrCCl₃ | N-acyl oxazolidinone | Titanium enolate is a superior trichloromethyl radical acceptor. | acs.org |
| Ru(II) / TiCl₄ | BrCCl₃ | N-acyl oxazolidinone | Process can be made catalytic in both ruthenium and titanium. | nih.gov |
Photocatalytic Radical Generation from Polychloromethanes
Photocatalysis offers a powerful method for generating trichloromethyl radicals from readily available polychloromethanes like carbon tetrachloride (CCl₄). acs.orgcaltech.edu Titanium-based compounds, particularly titanium dioxide (TiO₂), are widely used as photocatalysts. rsc.orgrsc.org Upon UV irradiation, TiO₂ generates electron-hole pairs; the conduction band electrons can reduce CCl₄ to form a trichloromethyl radical and a chloride ion. caltech.educore.ac.uk
This photocatalytically generated trichloromethyl radical can then engage in various synthetic transformations. acs.org For instance, the radical can be trapped by molecules like 2,3-dimethyl-2-butene. acs.org In the context of creating "Titanium, trichloromethyl-" compounds, these generated radicals could theoretically be intercepted by a suitable titanium precursor.
Recent advancements have also explored the use of titanium tetrachloride (TiCl₄) itself in photocatalysis. rsc.org Under visible light, an excited state of TiCl₄ can undergo photolysis of the metal-chloride bond, generating a Ti(III) species and a reactive chlorine radical. rsc.orgresearchgate.net While this generates a chlorine radical rather than a trichloromethyl radical directly, this reactive intermediate can abstract a hydrogen atom from another molecule to initiate further radical reactions, showcasing the potential of titanium halides in photocatalytic systems. rsc.org
Green Chemistry Principles in Titanium, Trichloromethyl- Related Synthesis
The principles of green chemistry, which aim to make chemical processes more sustainable and environmentally benign, are increasingly being applied to organometallic synthesis. organic-chemistry.orgpaperpublications.orgnumberanalytics.comrjpn.org This includes focusing on catalytic methods, energy efficiency, and the use of safer solvents. paperpublications.orgacs.org
Sustainable Catalytic Approaches for Polychloromethylation
A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones to minimize waste. acs.org Titanium itself is an attractive metal for sustainable catalysis due to its high abundance and low toxicity. rsc.orgnih.gov Research into titanium-catalyzed reactions, including formal redox catalysis and hydrofunctionalizations, highlights its potential for developing greener synthetic routes. rsc.orgnih.gov
Titanium dioxide (TiO₂) has gained popularity as a heterogeneous catalyst for green organic synthesis, valued for its stability and high redox activity at low temperatures. rsc.org While direct catalytic polychloromethylation using titanium catalysts is an area for further development, the broader field of titanium catalysis provides a strong foundation. rsc.org The development of molecular titanium photoredox catalysts, such as titanocene (B72419) dichloride, which can be activated by green light, represents a significant step towards more sustainable radical reactions. nih.gov
Microwave and Hydrothermal-Assisted Synthetic Protocols
Alternative energy sources are a cornerstone of green chemistry, often leading to faster, more efficient, and cleaner reactions. paperpublications.org
Microwave-assisted synthesis has been successfully applied to the synthesis of organotitanium and coordination compounds. niscpr.res.inresearchgate.netscispace.com This technique can dramatically accelerate reaction rates, sometimes making them hundreds of times faster than conventional heating methods. researchgate.net The process relies on the direct heating of polar molecules by microwave irradiation, which can lead to higher selectivity and the use of less expensive reagents. niscpr.res.inscispace.com Microwave-assisted methods have been used to prepare various organotitanium(IV) complexes, demonstrating the viability of this approach for related syntheses. niscpr.res.inresearchgate.net
Table 2: Comparison of Synthesis Methods for Organotitanium(IV) Ligand Complexes
| Synthesis Method | Reaction Time | Key Advantage | Reference |
|---|---|---|---|
| Conventional (Reflux) | 4-6 hours | Established method | niscpr.res.in |
| Microwave-Assisted | 4-7 minutes | Rapid, eco-friendly | niscpr.res.in |
Hydrothermal synthesis is another green technique, typically involving aqueous reactions in a sealed vessel (autoclave) at elevated temperatures and pressures. ceramics-silikaty.czsryahwapublications.com This method is well-established for producing various titanium dioxide nanostructures from precursors like TiCl₃ and TiCl₄. ceramics-silikaty.cziphy.ac.cnsci-hub.se For instance, pure rutile TiO₂ nanorod-assembled microspheres have been synthesized by the hydrolysis of TiCl₃. scientific.net The process allows for control over the size, shape, and crystallinity of the final product. mdpi.com While commonly used for oxides, the principles of hydrothermal synthesis, particularly with precursors like TiCl₃ and TiCl₄, could be adapted for the synthesis of other titanium compounds. sryahwapublications.commdpi.com
Mechanochemical Synthesis in Advanced Materials Formation
Mechanochemical synthesis has emerged as a promising alternative to conventional solvent-based methods for the production of advanced materials, offering advantages such as reduced solvent waste, shorter reaction times, and operational simplicity under ambient conditions. researchgate.net This solid-state approach utilizes mechanical energy, typically from ball milling, to induce chemical reactions and structural transformations in powdered reactants. rsc.orgresearchgate.net The intense mechanical forces generated during milling, including impact, friction, and shear, provide the necessary activation energy for bond breakage and the formation of new chemical bonds, leading to the synthesis of novel materials with unique properties. rsc.orgnih.gov While direct research on the mechanochemical synthesis of "Titanium, trichloromethyl-" is not extensively documented, the principles and methodologies applied to other titanium-based materials provide a strong foundation for its potential synthesis and application in advanced materials.
Mechanochemical methods are recognized for their ability to produce a wide array of functional materials, from inorganic compounds to technologically relevant materials. acs.orgnih.gov The process is particularly advantageous for reactions involving insoluble precursors, which are challenging to handle in traditional solution-based chemistry. rsc.org High-energy ball milling, a common mechanochemical technique, facilitates intense mechanical stresses that lead to structural changes and the continuous exposure of reactive surfaces, thereby promoting chemical reactions. rsc.org This technique has been successfully employed in the synthesis of various titanium compounds, including oxides, nitrides, and carbonitrides, often resulting in nanocrystalline materials with enhanced properties. rsc.orgmdpi.comcsic.es
Detailed Research Findings
Research into the mechanochemical synthesis of titanium compounds has demonstrated the feasibility of producing nanostructured materials with controlled crystallinity and particle size. For instance, the mechanochemical reaction between titanium and cupric oxide has resulted in the formation of nanocrystalline titanium oxide with particle sizes around 20 nm. rsc.org Similarly, amorphous titanium dioxide (TiO2) can be formed through ball milling, which can then be crystallized into anatase or rutile structures upon annealing. csic.es
The synthesis process can be influenced by several factors, including the milling time, speed, and the ball-to-powder mass ratio. These parameters control the energy input into the system and, consequently, the reaction kinetics and the properties of the final product. nih.govmdpi.com For example, in the synthesis of titanium nitride (TiN) from titanium powder in a nitrogen atmosphere, the discrete mode of mechanical activation allows for a controlled reaction without significant heat release, leading to the formation of stoichiometric titanium nitride particles in the size range of 100 to 300 nm. mdpi.com
The application of mechanochemistry also extends to the formation of advanced ceramic composites. A nanostructured titanium boron-carbonitride (Ti(BCN)) ceramic material has been successfully synthesized via a mechanochemical process, highlighting the method's capability to produce complex materials by the gradual diffusion of elements into the titanium matrix. csic.es
Based on these findings, a hypothetical mechanochemical synthesis route for "Titanium, trichloromethyl-" could involve the high-energy ball milling of a suitable titanium precursor, such as a titanium halide or titanium alkoxide, with a carbon source like chloroform (B151607) or carbon tetrachloride. The mechanical forces would facilitate the reaction between the precursors, leading to the formation of the target compound. The properties of the resulting "Titanium, trichloromethyl-" would likely be influenced by the milling parameters, as observed in the synthesis of other titanium compounds.
Table 1: Hypothetical Milling Parameters for the Mechanochemical Synthesis of Titanium, trichloromethyl-
| Parameter | Value |
| Mill Type | Planetary Ball Mill |
| Milling Speed | 300 - 500 rpm |
| Milling Time | 1 - 10 hours |
| Ball-to-Powder Ratio | 10:1 - 20:1 |
| Milling Atmosphere | Inert (e.g., Argon) |
| Precursors | Titanium(IV) chloride, Chloroform |
Table 2: Projected Characterization Data for Mechanochemically Synthesized Titanium, trichloromethyl-
| Analysis Technique | Expected Observation |
| X-ray Diffraction (XRD) | Broad peaks indicating nanocrystalline or amorphous nature |
| Transmission Electron Microscopy (TEM) | Nanoparticles with a defined size distribution |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks corresponding to Ti-C and C-Cl bonds |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state analysis confirming the presence of Ti, C, and Cl in the desired stoichiometry |
The mechanochemical approach offers a scalable and environmentally friendly route for the synthesis of advanced materials. csic.esrsc.org Its application to organometallic compounds like "Titanium, trichloromethyl-" could open new avenues for catalysis, coatings, and other advanced technological applications.
Coordination Chemistry and Ligand Effects in Titanium, Trichloromethyl Complexes
Influence of Ligand Architectures on Titanium Oxidation States and Stability (e.g., Ti(II), Ti(III), Ti(IV) complexes)
The stability of titanium in its various oxidation states—primarily Ti(II), Ti(III), and Ti(IV)—is intricately linked to the electronic and steric properties of its surrounding ligands. Titanium's most stable oxidation state is +4, but lower oxidation states can be accessed and stabilized with appropriate ligand systems. thieme-connect.de Low-valent titanium compounds, with the exception of a few, are typically highly sensitive to oxygen. thieme-connect.dethieme-connect.de
Ti(IV) Complexes: The Ti(IV) state is the most common and stable for titanium. thieme-connect.denumberanalytics.com Its stability is often enhanced in coordinatively saturated environments, which block pathways for decomposition. libretexts.org The Lewis acidity of Ti(IV) complexes can be modulated by the donor ability of the ligands. For example, replacing chloride ligands with stronger donors like alkoxy (OR) or N,N-dialkylamino (NR₂) groups decreases the Lewis acidity of the complex. thieme-connect.de The stability trend based on the ligand is generally NR₂ > OR > Cl. thieme-connect.de
Ti(III) Complexes: The Ti(III) state is also accessible, and its complexes have been studied extensively. For instance, TiCl₃ reacts in liquid ammonia (B1221849) to form [Ti(NH₃)₈]Cl₃ ∙ 6 NH₃, which features a homoleptic, square-antiprismatic coordination sphere around the Ti(III) cation. rsc.org In aqueous solutions, the [Ti(H₂O)₆]³⁺ cation is well-known. rsc.org Guanidinate ligands have also been used to create stable dimeric Ti(III) complexes, such as [LTiCl(μ–Cl)]₂ (where L is a bulky guanidinate ligand), which was synthesized by the reduction of the corresponding Ti(IV) precursor. mdpi.com
Ti(II) Complexes: Stable coordination complexes of Ti(II) (a d² ion) are less common due to the ion's strong reducing power. nih.gov However, they are of significant interest as synthons for creating low-oxidation-state titanium reagents for organic synthesis. nih.gov The stabilization of Ti(II) often requires specific ligand environments. Cyclopentadienyl (B1206354) (Cp) ligands are particularly effective at stabilizing low-valent titanium. mdpi.com Nitrogen-containing ligands can also support Cp-free Ti(II) species. mdpi.com An example of a stable Ti(II) complex is trans-[TiCl₂(tmeda)₂] (where tmeda = N,N,N',N'-tetramethylethane-1,2-diamine), which has been characterized spectroscopically and through quantum chemical theory. nih.gov
The following table summarizes the influence of different ligand types on the stability of titanium oxidation states.
| Ligand Type | Effect on Oxidation State Stability | Examples | Reference |
|---|---|---|---|
| Cyclopentadienyl (Cp) | Strongly stabilizes low-valent states (Ti(II), Ti(III)) through π-bonding and steric shielding. | Cp₂TiCl₂, Cp*TiCl₃ | thieme-connect.dethieme-connect.dediva-portal.org |
| Nitrogen-donors (amines, guanidinates, imines) | Stabilizes a range of oxidation states (Ti(II), Ti(III), Ti(IV)) by reducing Lewis acidity. Can support Cp-free low-valent complexes. | [Ti(NH₃)₈]³⁺, [LTiCl(μ–Cl)]₂, trans-[TiCl₂(tmeda)₂] | rsc.orgmdpi.comnih.gov |
| Oxygen-donors (alkoxides, esters, ureas) | Forms strong bonds with Ti(IV), a driving force for coordination. Generally stabilizes the higher oxidation state. | Ti(OR)₄, TiCl₄·2(ester) | thieme-connect.deresearchgate.net |
| Halides (Cl⁻, Br⁻, I⁻) | Common anionic ligands. Form the basis of many precursor complexes (e.g., TiCl₄, TiCl₃). Lewis acidity is high in halide complexes. | TiCl₄, TiCl₃ | thieme-connect.dethieme-connect.de |
Structural Analysis of Coordination Complexes with Chlorine-Substituted Ligands
The coordination of ligands containing chlorine atoms to a titanium center influences the electronic structure and stability of the resulting complex. Studies on the complexation of titanium tetrachloride (TiCl₄) with chlorine-substituted esters show that the strength of the coordination bond is sensitive to the position and number of chlorine substituents on the ligand. researchgate.net
When TiCl₄ forms complexes with monoesters, infrared spectra and melting points indicate that the coordination bond strength decreases as the number of chlorine atoms on the acid radical of the ester increases. researchgate.net This is attributed to the electron-withdrawing effect of the chlorine atoms, which reduces the basicity of the carbonyl oxygen atom responsible for coordinating to the Lewis acidic titanium center. Conversely, when chlorine substitution occurs on the alkyl radical of the ester, it is possible to prepare complexes with a 1:2 stoichiometry (TiCl₄·2 ester), as the substitution decreases the basic properties of the ether group's oxygen atom. researchgate.net
X-ray fluorescence spectroscopy provides further insight into the electronic structure. The chemical shift of the Cl Kα line in TiCl₄·2L complexes (where L is a neutral ligand) can be correlated with the ligand's donor ability. An increase in the ligand's donor strength leads to a greater transfer of electron density to the titanium atom, which in turn increases the electron density on the chlorine atoms of the TiCl₄ acceptor molecule. researchgate.net
The table below presents experimental data on the electronic structure of TiCl₄·2L complexes, illustrating the effect of different ligands on the chlorine atoms of the titanium tetrachloride core.
| Ligand (L) | ΔCl Kα, eV · 1000 | ³⁵Cl NQR, MHz | Donor Number (DN), kcal/mol | Ionization Potential (IP), eV |
|---|---|---|---|---|
| (Me₂N)₃PO | 271 | 9.49 | 38.6 | 10.44 |
| (CH₂)₄O | 211 | 8.59 | 20.0 | 10.82 |
| PPh₃ | 210 | 8.64 | - | 7.92 |
| Me₂NCOH | 195 | 9.04 | 26.5 | 11.73 |
| Me₂CO | 175 | 8.59 | 17.0 | 11.09 |
| MeCN | 173 | 8.40 | 14.1 | 12.18 |
Cyclopentadienyl Ligands and their Stabilizing Influence on Low-Valent Organotitanium Systems
The chemistry of low-valent organotitanium is dominated by complexes containing cyclopentadienyl (Cp) ligands. thieme-connect.dethieme-connect.de These ligands exert a unique stabilizing influence, making them ubiquitous in this area of organometallic chemistry. thieme-connect.delibretexts.org The Cp ligand is considered a "spectator" ligand, meaning it typically remains inert to nucleophiles and electrophiles, serving primarily to stabilize the complex. libretexts.org
The stabilizing effect of Cp ligands arises from several factors:
Steric Protection: The bulky nature of Cp ligands (especially substituted versions like pentamethylcyclopentadienyl, Cp*) occupies coordination sites around the titanium atom, sterically hindering decomposition pathways such as bimolecular elimination. thieme-connect.dethieme-connect.de
Electronic Stabilization: The π-system of the Cp ligand forms strong bonds with the titanium's valence orbitals, enhancing the thermal stability of the complex. thieme-connect.deopenochem.org This interaction also strengthens the Ti-C σ-bonds to other ligands. thieme-connect.de
Versatile Binding: While Cp ligands most commonly bind in an η⁵ (pentahapto) fashion, where all five carbon atoms interact with the metal, lower hapticity modes like η³ (trihapto) and η¹ (monohapto) are also known, providing structural flexibility. libretexts.org
These ligands give rise to several classes of well-known organotitanium structures:
Metallocenes (Cp₂M): These are "sandwich" complexes where the titanium atom is situated between two Cp rings. openochem.org
Bent Metallocenes (Cp₂MXn): In these structures, the two Cp ligands are not parallel, bent away from each other to accommodate additional ligands (X). libretexts.orgopenochem.org Dichlorobis(η⁵-cyclopentadienyl)titanium(IV) (Cp₂TiCl₂) is a classic example. thieme-connect.de
Half-Sandwich or "Piano Stool" Complexes (CpMLn): These complexes feature a single Cp ligand bound to the metal, with other ligands (L) forming the "legs" of the stool. libretexts.orgopenochem.org Trichloro(η⁵-cyclopentadienyl)titanium(IV) is a key precursor for this class of compounds. thieme-connect.de
The choice of substituents on the cyclopentadienyl ring can further tune the electronic and steric properties of the catalyst, which is a key strategy for improving the activity and stereoselectivity of titanium-catalyzed reactions. thieme-connect.dediva-portal.org
Complexation Mechanisms of Titanium(IV) Halides with Organic Compounds
Titanium(IV) halides, particularly titanium tetrachloride (TiCl₄), are strong Lewis acids that readily form coordination complexes with a wide variety of organic compounds containing donor atoms. researchgate.netresearchgate.net The complexation typically involves the donation of a lone pair of electrons from a heteroatom (like oxygen, nitrogen, or sulfur) on the organic ligand to a vacant orbital on the titanium atom. numberanalytics.com
The primary mechanism involves a Lewis acid-base interaction. For organic ligands containing carbonyl groups, such as esters, ketones, and amides, coordination invariably occurs through the carbonyl oxygen atom. researchgate.netresearchgate.net This is evidenced by infrared spectroscopy, which shows a characteristic negative shift (decrease in frequency) of the C=O stretching vibration upon complexation. researchgate.net This shift indicates a weakening of the carbonyl double bond due to the drainage of electron density towards the titanium atom. Simultaneously, an increase in the frequency of adjacent bonds, such as the C-N bond in amides, is often observed, suggesting an increase in their double-bond character. researchgate.net
Studies with urea (B33335) and its derivatives show that coordination to Ti(IV) is always through the oxygen atom, not the nitrogen atoms. researchgate.net Similarly, with chlorine-substituted esters, the carbonyl oxygen is the coordinating site. researchgate.net The stoichiometry of the resulting complexes depends on the reaction conditions and the nature of the ligand. While 1:1 complexes (TiCl₄·L) are common, 1:2 complexes (TiCl₄·2L) can also be formed, leading to a coordination number of six for the titanium(IV) center, which typically adopts a distorted octahedral geometry. researchgate.netresearchgate.net For example, with N,N-dimethylformamide, complexes of the type TiCl₄·2L are formed. researchgate.net
Reactivity and Mechanistic Investigations of Titanium, Trichloromethyl Compounds
Homolytic Cleavage of C-Cl Bonds and Carbon-Centered Radical Generation
A fundamental aspect of the reactivity of trichloromethyl titanium compounds is their ability to facilitate the homolytic cleavage of carbon-chlorine (C-Cl) bonds, leading to the formation of carbon-centered radicals. This process is central to their utility in radical-based transformations. Low-valent titanium species, particularly those based on titanocene(III) chloride (Cp₂TiCl), are effective single-electron transfer (SET) agents that can promote the homolytic scission of C-X bonds, where X is a heteroatom. sioc-journal.cn
Mechanistic studies suggest that the process often involves an inner-sphere activation of the C-Cl bond. researchgate.netmdpi.com In this mechanism, the titanium(III) center coordinates to a chlorine atom of the trichloromethyl group, weakening the C-Cl bond and facilitating its homolytic cleavage through a chlorine atom abstraction. mdpi.com This generates a trichloromethyl radical (•CCl₃) and a titanium(IV) species. The formation of the strong Ti-Cl bond provides a thermodynamic driving force for the reaction.
The generation of these carbon-centered radicals is a key initiation step for a variety of subsequent reactions, including additions to alkenes and other unsaturated systems. researchgate.net The stability of the resulting radical intermediates plays a significant role in the reaction outcomes. researchgate.net
Rearrangement Pathways Involving Trichloromethyl Group Migration
While direct migrations of the trichloromethyl group in titanium-mediated reactions are not extensively documented, rearrangements involving this group have been observed in related chemical systems. For instance, the acid-catalyzed rearrangement of certain cyclohexadienol derivatives involves the migration of a trichloromethyl group. A proposed mechanism for this transformation suggests the involvement of an intermediate where a chlorine atom forms a bridge between two carbon atoms, facilitating the group's migration. nih.gov
In the broader context of organotitanium chemistry, molecular rearrangements are well-established phenomena. rsc.org Titanium reagents are known to mediate various transformations where skeletal reorganization occurs, often driven by the formation of thermodynamically stable intermediates. While specific examples directly implicating a trichloromethyl group migration catalyzed by titanium are scarce in the reviewed literature, the principles of organotitanium reactivity allow for the possibility of such pathways under appropriate conditions.
Single Electron Transfer (SET) Processes Mediated by Titanium Species
Single Electron Transfer (SET) is a cornerstone of the reactivity of trichloromethyl-titanium compounds. Low-valent titanium complexes, which can be generated in situ from titanium(IV) precursors, are potent reducing agents capable of initiating radical reactions via SET. mdpi.comrsc.org Titanocene (B72419) monochloride (Cp₂TiCl) and its derivatives are well-studied SET reagents that can reduce organic substrates by transferring a single electron through an inner-sphere mechanism, which involves the coordination of a heteroatom to the vacant site on the titanium center. sioc-journal.cn
This SET process is responsible for the homolytic cleavage of the C-Cl bond in precursors like carbon tetrachloride or chloroform (B151607) when used in conjunction with titanium reagents. chemrxiv.org The electron transfer from the Ti(III) species to the polychloromethane results in a radical anion, which then fragments to release a chloride ion and the trichloromethyl radical. The versatility of titanium-based SET catalysis stems from the ability to tune the redox potential of the titanocene complex by modifying its ligands, allowing for controlled generation of radicals and enhanced reaction selectivity. rsc.org This catalytic cycle is often regenerated, for instance, through the reduction of the resulting Ti(IV) species by a stoichiometric reductant like manganese or zinc metal. Current time information in Madison County, US.
Formation and Fate of Trichloromethyl Radical (•CCl₃) and Dichlorocarbene (B158193) (:CCl₂) Intermediates
The primary reactive intermediate generated from trichloromethyl titanium reagents or from the reaction of titanium complexes with polychloromethanes is the trichloromethyl radical (•CCl₃). researchgate.netnih.gov Its formation is typically initiated by a SET process from a low-valent titanium species to a trichloromethyl precursor like carbon tetrachloride (CCl₄) or chloroform (CHCl₃). chemrxiv.orgacs.org The stability of the •CCl₃ radical, which is greater than that of dichloro- or monochloromethyl radicals due to the cumulative electron-withdrawing and stabilizing effects of the chlorine atoms, influences its subsequent reactivity. researchgate.net Once formed, the electrophilic •CCl₃ radical readily adds to electron-rich species such as alkenes or titanium enolates, initiating further transformations. chemrxiv.orgbaranlab.org
In some titanium-mediated reactions, particularly those involving the reduction of carbon tetrachloride, the formation of dichlorocarbene (:CCl₂) can occur alongside or instead of the trichloromethyl radical. Current time information in Madison County, US.numberanalytics.com Dichlorocarbene is commonly generated from chloroform via α-elimination using a strong base, but it can also be produced through the reduction of CCl₄ by agents like magnesium or reduced titanium. numberanalytics.comnih.govorganic-chemistry.org The fate of these intermediates is diverse: the •CCl₃ radical typically engages in radical additions and atom transfer reactions, while :CCl₂ undergoes characteristic [1+2] cycloadditions with alkenes to form gem-dichlorocyclopropanes. chemrxiv.orgnih.gov
Cascade Reactions and Tandem Processes Initiated by Trichloromethyl Titanium Species
The reactive intermediates generated by trichloromethyl titanium species are excellent initiators for cascade or tandem reactions, enabling the construction of complex molecular structures in a single operational step. mdpi.com These processes are highly efficient as they avoid the isolation of intermediates, reduce waste, and can build molecular complexity rapidly. mdpi.comthieme-connect.de
A notable example is the enantioselective radical cascade cyclization of substrates containing both a cyclopropyl (B3062369) ketone and an alkyne, catalyzed by a chiral Ti(salen) complex. Current time information in Madison County, US. The reaction is initiated by the reductive ring-opening of the cyclopropyl ketone by the Ti(III) catalyst, which is followed by two cyclization events to form fused-bicyclic ketones with high stereocontrol. Current time information in Madison County, US. Similarly, titanium-catalyzed hydroamination reactions have been employed in one-pot sequences to synthesize substituted pyrroles from chloroenynes. These tandem processes often involve a sequence of radical addition, cyclization, and termination or further transformation steps, all orchestrated by the titanium catalyst. chemrxiv.org The mechanism frequently involves the initial generation of a carbon-centered radical which then undergoes a series of intramolecular reactions, highlighting the power of titanium catalysts to control complex reaction pathways. researchgate.netCurrent time information in Madison County, US.
Stereoselective Transformations (e.g., Enantioselective and Diastereoselective Reactions)
Trichloromethyl titanium reagents and related systems have proven highly effective in stereoselective synthesis. The defined, chelated nature of titanium intermediates, such as titanium enolates, provides a rigid conformational framework that allows for excellent stereocontrol in reactions. baranlab.org
Highly diastereoselective and enantioselective transformations have been developed for the addition of trichloromethyl groups to carbonyl compounds and their derivatives. nih.govbaranlab.org For example, the ruthenium-catalyzed, titanium-mediated radical alkylation of chiral N-acyl oxazolidinone-derived titanium enolates with bromotrichloromethane (B165885) proceeds with exquisite stereocontrol, often yielding a single diastereomer. baranlab.orgnih.gov The success of this reaction is attributed to the biradical character of the titanium enolate, which makes it an efficient radical acceptor, and the chelated structure that dictates the facial selectivity of the radical attack. baranlab.org
The following table summarizes the results of such a stereoselective trichloromethylation of various titanium enolates derived from N-acyl oxazolidinones.
| Entry | R Group | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Isopropyl | 99 | >98:2 |
| 2 | Phenyl | 99 | >98:2 |
| 3 | 4-MeO-C₆H₄ | 99 | >98:2 |
| 4 | 2-Naphthyl | 98 | >98:2 |
| 5 | Cyclohexyl | 97 | >98:2 |
Table 1: Stereoselective trichloromethylation of titanium enolates. baranlab.org
Furthermore, titanium-based catalysts have been employed in enantioselective additions to ketones bearing a trichloromethyl group. Tandem reaction sequences initiated by titanium complexes can also generate multiple stereocenters with high enantio- and diastereoselectivity in a single operation. thieme-connect.de For instance, a one-pot asymmetric addition/diastereoselective epoxidation reaction sequence is promoted by a chiral titanium complex, which first catalyzes the enantioselective addition and then directs the subsequent diastereoselective epoxidation. thieme-connect.de
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Gas Electron Diffraction for Methyl Group Geometry
Gas-phase Electron Diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions that are present in the solid state. For CH₃TiCl₃, GED studies are crucial for accurately defining the geometry around the titanium center and the orientation of the methyl group.
Table 1: Expected Structural Parameters for CH₃TiCl₃ from Theoretical Calculations and Analogy This table is based on theoretical data and values from analogous compounds, as direct experimental GED data is not widely cited.
| Parameter | Value | Description |
|---|---|---|
| Ti-C bond length | ~2.05 Å | Distance between Titanium and the Methyl Carbon. |
| Ti-Cl bond length | ~2.20 Å | Distance between Titanium and each Chlorine atom. |
| C-H bond length | ~1.09 Å | Standard bond distance for a methyl C-H bond. |
| ∠Cl-Ti-Cl angle | ~111° | Angle between the Chlorine atoms, slightly larger than the ideal tetrahedral angle. |
| ∠C-Ti-Cl angle | ~108° | Angle between the Methyl Carbon, Titanium, and a Chlorine atom. |
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. researchgate.net These techniques are complementary and provide a detailed picture of the bonding within CH₃TiCl₃. A complete vibrational analysis allows for the assignment of specific absorption bands to the stretching and bending modes of the Ti-C, Ti-Cl, and C-H bonds.
The frequencies of these vibrations are directly related to the strength of the corresponding bonds; for instance, a higher stretching frequency (ν) for the Ti-C bond would indicate a stronger bond. Force constants for the Ti-C and Ti-Cl bonds can be calculated from these spectral data, offering a quantitative measure of their strength. researchgate.net Studies on CH₃TiCl₃ and its deuterated analogue (CD₃TiCl₃) have allowed for definitive assignments of these vibrational modes. semanticscholar.org103.254.244
Table 3: Key Vibrational Frequencies for CH₃TiCl₃
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Assignment |
|---|---|---|---|
| ν(C-H) | 2900 - 3000 | IR/Raman | C-H stretching modes of the methyl group. |
| δ(CH₃) | 1400 - 1450 | IR | Asymmetric and symmetric CH₃ deformation (bending) modes. |
| ρ(CH₃) | ~1090 | IR | CH₃ rocking mode. semanticscholar.org |
| ν(Ti-C) | ~450 - 500 | IR/Raman | Titanium-Carbon stretching mode. researchgate.net |
| ν(Ti-Cl) | ~390 - 490 | IR/Raman | Asymmetric and symmetric Titanium-Chlorine stretching modes. |
| δ(Ti-C) | < 200 | Raman | Titanium-Carbon bending modes. |
Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD)
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. The titanium center in Titanium, trichloromethyl- is in the +4 oxidation state, which corresponds to a d⁰ electron configuration. As there are no unpaired electrons, the molecule is diamagnetic and therefore EPR silent .
The significance of EPR in the context of CH₃TiCl₃ lies in its ability to detect and characterize paramagnetic species that may be present as impurities or formed during reactions. For example, the presence of any Ti(III) species (a d¹ system), which could arise from the reduction of the Ti(IV) center, would be readily detectable by EPR. The technique is thus an excellent tool for assessing the purity of CH₃TiCl₃ samples and for studying redox reactions involving the compound.
Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is particularly useful for probing the electronic structure of molecules with degenerate electronic states. While a powerful technique for transition metal complexes, specific MCD studies on CH₃TiCl₃ are not widely reported in the literature.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface. By irradiating the sample with X-rays, core-level electrons are ejected, and their binding energies are measured. These binding energies are unique to each element and are sensitive to the local chemical environment.
For CH₃TiCl₃, an XPS analysis would confirm the presence of titanium, carbon, and chlorine. High-resolution scans of the specific elemental regions would provide the following information:
Ti 2p: The binding energy of the Ti 2p₃/₂ peak would be characteristic of titanium in the +4 oxidation state. This value would be expected to be slightly different from that of TiCl₄ or TiO₂ due to the electronic effect of the methyl group.
Cl 2p: The binding energy of the Cl 2p peak would confirm that the chlorine atoms are bonded to the titanium center as chlorides.
C 1s: The binding energy of the C 1s peak for the methyl group would be characteristic of a carbon atom bonded to a highly electropositive metal center.
Table 4: Expected Binding Energies in XPS for CH₃TiCl₃ Binding energies are referenced to the C 1s peak of adventitious carbon at 284.8 eV. Values are estimated based on data for related compounds like TiCl₄.
| Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|
| Ti 2p₃/₂ | ~459 - 460 | Confirms Ti(IV) oxidation state. |
| Cl 2p₃/₂ | ~199 - 200 | Identifies chloride ligands bonded to titanium. |
| C 1s | ~284 - 285 | Identifies the methyl carbon bonded to titanium. |
Spectrophotometry for Kinetic Studies of Electron Transfer Reactions
UV-Visible spectrophotometry is a versatile technique for monitoring reaction kinetics in solution by measuring the change in absorbance of a reactant or product over time. While CH₃TiCl₃ itself may not have strong absorptions in the visible region, its reactions can be followed if they involve colored species or if it forms charge-transfer complexes.
Although detailed spectrophotometric studies focusing specifically on electron transfer reactions of CH₃TiCl₃ are not extensively documented, the technique is highly applicable to studying other aspects of its reactivity. For instance, the kinetics of ligand substitution reactions, where a ligand in a CH₃TiCl₃ adduct is replaced by another, could be monitored if the adducts have distinct absorption spectra. Similarly, its role in polymerization catalysis, a key application area, often involves kinetic studies where the consumption of monomers or the formation of the polymer is tracked spectrophotometrically. soton.ac.uk Chelation-controlled addition reactions involving CH₃TiCl₃ with aldehydes and ketones have also been studied, where changes in the electronic environment upon coordination could potentially be monitored by spectrophotometry. sci-hub.se
Computational Chemistry and Theoretical Modelling of Titanium, Trichloromethyl Systems
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, offering powerful tools to investigate the electronic properties and reaction pathways of titanium complexes. acs.orgd-nb.info DFT, which approximates the many-body electronic wavefunction with the electronic density, provides a balance between computational cost and accuracy, making it suitable for studying large molecular systems. acs.org Various exchange-correlation functionals, such as B3LYP, are commonly employed to calculate the electronic structure of titanium-containing molecules. sci-hub.boxmdpi.com
Ab initio calculations, derived from first principles without empirical data, provide a rigorous approach to understanding molecular systems. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, although computationally more demanding, offer higher accuracy for calculating properties like bond dissociation energies. For instance, the Ti–Cl bond dissociation energy in titanium tetrachloride (TiCl₄) has been computed using high-level ab initio methods, providing crucial thermochemical data that aligns well with experimental findings. rsc.org
These computational techniques are instrumental in predicting:
Geometric Structures: Optimization of molecular geometries to find the most stable arrangements of atoms.
Electronic Properties: Calculation of molecular orbitals, electron density distribution, and atomic charges, which are fundamental to understanding chemical bonding and reactivity. acs.org
Reaction Energetics: Determination of activation barriers and reaction energies, which helps in elucidating reaction mechanisms and predicting the feasibility of chemical transformations. rsc.org
For example, DFT studies on titanium nitride have been used to investigate bulk and surface properties, testing various functionals to accurately model surface and adsorption energies. epfl.ch Similarly, calculations on TiCln species have provided a better comprehension of the bonding in titanium chlorides and their reactivity toward different reactants, which is essential for understanding their role in catalysis. d-nb.info
Molecular Electron Density Theory (MEDT) and Bonding Evolution Theory (BET) in Reaction Mechanism Analysis
The Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. core.ac.uk MEDT has been successfully applied to various organic reactions, including cycloadditions and thermal decompositions, providing detailed insights into their molecular mechanisms. core.ac.ukresearchgate.net While specific MEDT studies on titanium, trichloromethyl- systems are not widely documented, the theory's principles are applicable to organometallic reactions, offering a powerful lens through which to analyze bond formation and cleavage processes involving the titanium center.
Complementing MEDT, the Bonding Evolution Theory (BET) provides a detailed, step-by-step description of the electronic rearrangements that occur during a chemical reaction. unizar.esrsc.org BET combines the topological analysis of the Electron Localization Function (ELF) with Catastrophe Theory to identify the exact points along a reaction pathway where chemical bonds are broken and formed. core.ac.ukscilit.com This allows for a rigorous, quantitative description of the sequence of electronic events.
Key aspects of BET analysis include:
Partitioning of Molecular Space: The ELF partitions the molecular space into basins of attractors that correspond to atomic cores, lone pairs, and chemical bonds. scilit.com
Structural Stability Domains (SSDs): A chemical reaction is divided into distinct phases, or SSDs, separated by "catastrophic" events that represent significant changes in the electron density topology, such as the formation of a new bond.
Visualization of Electron Rearrangement: BET allows for the visualization of electron density flow, rationalizing the electronic mechanisms of complex reactions, including those in organometallic chemistry.
For instance, BET has been used to study the mechanism of [3+2] cycloaddition reactions and Noyori hydrogenation, providing unambiguous identification of the main chemical events and supporting or refuting classical mechanistic proposals like the pericyclic model. rsc.org The application of BET to titanium, trichloromethyl- catalyzed reactions could similarly elucidate the precise sequence of bond-forming and bond-breaking steps at the metal center.
Prediction of Conformational Preferences and Energetics (e.g., Gibbs Free Energies, Enthalpies)
Computational methods are extensively used to predict the conformational preferences and thermodynamic properties of molecules. By calculating the potential energy surface, researchers can identify stable isomers and the transition states that connect them. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be computed, providing a quantitative understanding of chemical equilibria and reaction spontaneity.
First-principles calculations have been employed to determine the Gibbs free energies of formation for various titanium oxide and carbide phases, helping to map out stable phase domains under different conditions. For titanium trichloride (B1173362) (TiCl₃), the standard heat of formation has been determined through a combination of calorimetry and calculations, yielding a value of -172.4 ± 0.8 kcal/mole at 25 °C.
The following table presents computationally derived thermodynamic data for selected titanium-containing species to illustrate the output of such calculations.
| Compound | Phase | Calculated Property | Value | Method/Reference |
|---|---|---|---|---|
| TiCl₃ | crystal | ΔHf° (25 °C) | -172.4 ± 0.8 kcal/mol | Calorimetry/Calculation |
| TiCl₄ | gas | Ti-Cl Bond Dissociation Energy (D₀) | 87.94 kcal/mol | CASPT2/CBS rsc.org |
| TiO | solid (B1) | Mixing Gibbs Free Energy (in Ti(CxOy)) | Negative | First Principles |
| TiC | solid (B1) | Mixing Gibbs Free Energy (in Ti(CxOy)) | Negative | First Principles |
These calculations are crucial for understanding the stability of different titanium compounds and for predicting the thermodynamic driving forces of reactions involving species like titanium, trichloromethyl-.
Elucidation of Biradical Character and Valence Tautomerism in Titanium Enolates
One of the most significant contributions of computational chemistry to titanium chemistry has been the discovery and characterization of the unexpected electronic structures of certain titanium intermediates. Quantum chemical calculations have revealed the significant biradical character of titanium(IV) enolates. unizar.esscilit.com These species, which are formally considered closed-shell Ti(IV) compounds, exhibit electronic properties more akin to an open-shell, biradical singlet state.
This phenomenon is described as a valence tautomerism, representing an equilibrium between two electronic states:
A closed-shell Ti(IV) enolate.
An open-shell, biradical singlet Ti(III) enolate. unizar.esscilit.com
Theoretical studies, including both ab initio and DFT calculations, suggest that this equilibrium is highly sensitive to the molecular geometry, particularly the Ti–O bond distance. unizar.es As the Ti–O bond lengthens, the open-shell biradical character becomes more pronounced. This unconventional electronic structure has been supported by experimental evidence, including EPR spectroscopy. core.ac.uk
The biradical nature of these titanium enolates is not merely a theoretical curiosity; it is crucial for understanding their reactivity. unizar.es A computational analysis of the radical addition of titanium(IV) enolates to TEMPO (a stable radical) has allowed researchers to propose a complete reaction mechanism that accounts for the experimental observations and diastereoselectivity of the process. scilit.com This highlights the predictive power of computational modeling in explaining and rationalizing the reactivity of complex organometallic intermediates.
Theoretical Insights into Catalyst Design and Selectivity
Computational modeling has become an indispensable tool for the rational design of new catalysts and for understanding the origins of selectivity in catalytic reactions. By elucidating detailed reaction mechanisms, DFT and other methods can help identify the rate-determining step and the factors that control product distribution.
In the field of titanium catalysis, theoretical studies have provided key insights. For example, a detailed DFT investigation of the ethylene (B1197577) trimerization reaction catalyzed by a titanium complex identified the rate-determining step as the ring-opening of a seven-membered metallacycle. The calculations also explained the high selectivity for 1-hexene, attributing it to the stabilizing effect of a hemilabile phenyl ligand and the ring size of the metallacycle intermediate. Such insights are invaluable for developing improved catalysts with enhanced activity and selectivity.
Furthermore, computational studies can guide the optimization of catalyst systems by predicting the effects of ligand modifications. By modeling how changes in the electronic and steric properties of ligands affect the stability of intermediates and transition states, researchers can design more efficient catalysts. For instance, in a titanium-catalyzed iminoamination reaction, modeling helped to understand that the catalyst's resting state was a dimer and that more electron-rich ancillary ligands could potentially discourage this dimerization, leading to a more active catalyst. rsc.org DFT studies are also fundamental in understanding the surface chemistry of heterogeneous catalysts, such as vanadium-titanium (B8517020) based systems used for selective catalytic reduction (SCR).
Catalytic Applications and Reaction Mechanism Studies Involving Titanium, Trichloromethyl Species
Polymerization Catalysis (e.g., Ethene Polymerization)
Titanium chlorides, particularly titanium trichloride (B1173362) (TiCl₃) and titanium tetrachloride (TiCl₄), are foundational components of Ziegler-Natta catalysts, which are instrumental in the polymerization of olefins like ethene. youtube.com In these systems, the titanium compound is activated by an organoaluminum co-catalyst, such as triethylaluminium (Al(C₂H₅)₃), to form the active catalytic sites. youtube.com
The reaction between the titanium chloride and the organoaluminum compound generates a complex mixture of titanium species in various oxidation states (Ti⁴⁺, Ti³⁺, and Ti²⁺). The Ti³⁺ species are considered highly active for the polymerization of both ethene and propene, while the over-reduction to Ti²⁺ may lead to catalysts that are active only for ethene polymerization. The active catalyst is a titanium species alkylated by the co-catalyst, forming a titanium-carbon bond that is the initiation point for polymer chain growth.
The polymerization mechanism, often described by the Cossee-Arlman model, involves the following key steps:
Monomer Coordination: An ethene molecule coordinates to a vacant site on the titanium active center via its π-electron system.
Insertion: The coordinated ethene molecule is then inserted into the existing titanium-alkyl (or titanium-polymer chain) bond. This step involves the formation of a four-membered ring transition state and results in the extension of the polymer chain by one monomer unit, while regenerating the vacant coordination site. youtube.com
Chain Propagation: The process repeats, with successive monomer units adding to the growing chain.
Chain Termination: The polymer chain can be terminated through various processes, including β-hydride elimination or reaction with a chain transfer agent. youtube.com
The composition and structure of the support material, often magnesium chloride (MgCl₂), significantly influence the catalyst's activity and the properties of the resulting polymer. mdpi.commdpi.com
| Catalyst Component | Function | Relevant Oxidation States |
| Titanium Trichloride (TiCl₃) | Pre-catalyst | Ti³⁺ |
| Titanium Tetrachloride (TiCl₄) | Pre-catalyst | Ti⁴⁺ |
| Triethylaluminium (Al(C₂H₅)₃) | Co-catalyst/Activator | N/A |
| Magnesium Chloride (MgCl₂) | Support | N/A |
Redox Catalysis in Organic Transformations (e.g., Ti(III)/Ti(IV) and Ti(II)/Ti(IV) Redox Cycles)
Titanium's ability to cycle between different oxidation states, primarily Ti(III)/Ti(IV) and Ti(II)/Ti(IV), makes it a versatile mediator for redox catalysis in organic synthesis. nih.govusp.br The Ti(III)/Ti(IV) redox couple is particularly notable for its capacity to act as a single-electron reductant, enabling the generation of organic radical species under mild conditions. nih.govnih.gov
The general mechanism for Ti(III)/Ti(IV) catalysis involves the single electron transfer (SET) from a Ti(III) species to an organic substrate. This process generates a radical intermediate and a Ti(IV) species. The radical can then participate in a variety of transformations, such as cyclizations, additions, or couplings, before the catalytic cycle is closed by the reduction of the Ti(IV) species back to Ti(III) using a stoichiometric reductant like zinc or manganese. usp.br
Key features of titanium-mediated redox catalysis include:
Radical Generation: Ti(III) complexes efficiently activate various functional groups, including epoxides, carbonyls, and halides, through C-O or C-X bond homolysis to produce carbon-centered radicals. nih.gov
Photocatalytic Integration: Recent advancements have integrated titanium redox chemistry with photochemistry and electrochemistry, providing alternative methods for regenerating the active Ti(III) state and expanding the scope of possible transformations. usp.brnih.gov
The formal redox potential of the Ti(IV)/Ti(III) couple is approximately +0.009 V (vs. molar hydrogen electrode in 1 M HCl, 2 M NaCl), indicating its utility as a mild reducing agent. researchgate.net
Photocatalytic Degradation Mechanisms (e.g., of Halomethanes on TiO₂ Surfaces)
Titanium dioxide (TiO₂) is a widely studied semiconductor photocatalyst used for the degradation of environmental pollutants, including halomethanes like carbon tetrachloride (CCl₄). acs.orgnih.gov When TiO₂ is irradiated with photons of energy greater than its bandgap, electron-hole pairs are generated. mdpi.com These charge carriers migrate to the surface and initiate redox reactions with adsorbed species.
The degradation of CCl₄ on illuminated TiO₂ surfaces is a key example involving trichloromethyl intermediates. The process is primarily a two-electron photoreduction that leads to the complete degradation of CCl₄ to carbon monoxide, carbon dioxide, and hydrochloric acid. acs.org The mechanism involves the formation of both trichloromethyl radicals (•CCl₃) and dichlorocarbene (B158193) (:CCl₂). acs.org
During the photocatalytic degradation of CCl₄ on TiO₂ surfaces, the conduction band electrons (e⁻) can be transferred to an adsorbed CCl₄ molecule. This single-electron transfer leads to the dissociative cleavage of a carbon-chlorine bond, generating a trichloromethyl radical (•CCl₃) and a chloride ion (Cl⁻). acs.org
Reaction: CCl₄ + e⁻ → •CCl₃ + Cl⁻
A dominant pathway in the complete degradation of CCl₄ is a two-electron photoreductive process that proceeds via the formation of dichlorocarbene (:CCl₂). acs.org This pathway involves the transfer of a second electron to the initially formed trichloromethyl radical.
Reaction: •CCl₃ + e⁻ → :CCl₂ + Cl⁻
The dichlorocarbene intermediate is highly reactive. Under aqueous conditions, it is hydrolyzed, which is a critical step in the mineralization of the original pollutant. The rate of dichlorocarbene formation and subsequent degradation is influenced by factors such as light intensity, pH, and water concentration. acs.org Kinetic studies suggest that the two-electron transfer occurs consecutively rather than simultaneously. acs.org
Activation of Small Molecules (e.g., Carbon Monoxide)
Titanium complexes and surfaces can interact with and activate small, stable molecules like carbon monoxide (CO). This interaction is particularly relevant in the context of Ziegler-Natta polymerization, where CO is a known catalyst poison. nih.govnih.gov
In these systems, CO can coordinate to the unsaturated titanium active sites, temporarily quenching the polymerization reaction. nih.gov Spectroscopic studies have provided direct evidence of CO coordinating to alkylated Ti³⁺ sites. Furthermore, the coordinated CO can insert into the titanium-alkyl bond to form a Ti-acyl species. nih.govnih.gov This insertion disrupts the monomer insertion process, thereby inhibiting polymer growth. The inhibition is often reversible, and catalytic activity can be restored upon removal of CO. nih.gov
The ability of titanium surfaces to activate CO is also utilized in other catalytic applications. For instance, titanium-doped alloys and TiO₂-supported metal catalysts have been studied for their potential in CO oxidation and hydrogenation. mdpi.commdpi.com First-principles studies show that doping a ZrCo alloy with titanium enhances the adsorption of CO, indicating a stronger interaction that facilitates its activation. mdpi.com
Catalysis in Coupling Reactions (e.g., McMurry Reaction Analogues)
Low-valent titanium species, generated in situ from precursors like TiCl₃ or TiCl₄ by reduction with agents such as zinc powder or lithium aluminum hydride, are powerful reagents for the reductive coupling of carbonyl compounds. wikipedia.orgnih.gov The McMurry reaction is the archetypal example, where two ketone or aldehyde molecules are coupled to form an alkene. wikipedia.org
The mechanism of the McMurry reaction is generally understood to proceed in two main stages:
Pinacol Formation: The low-valent titanium species acts as a single-electron donor, reducing the carbonyl groups to form ketyl radical anions. These radicals then dimerize on the titanium surface to form a titanium-bound pinacolate (a 1,2-diolate) intermediate. wikipedia.orgnih.gov
Deoxygenation: The oxophilic nature of titanium drives the second step, where the pinacolate intermediate is deoxygenated to yield the final alkene product, forming stable titanium oxides as a byproduct. wikipedia.org
This reaction is highly effective for synthesizing sterically hindered alkenes, such as tetraphenylethylene (B103901) from benzophenone, and has found wide application in the synthesis of complex organic molecules and polymers. wikipedia.orgorganic-chemistry.org The reaction can be performed as a homocoupling of identical carbonyls or, with careful control of reaction conditions, as a selective cross-coupling between different ketones. organic-chemistry.org
| Reaction Type | Titanium Reagent | Substrates | Product |
| McMurry Reaction | Low-valent Ti (from TiCl₃/LiAlH₄ or TiCl₄/Zn) | 2 x Ketone/Aldehyde | Alkene |
| Pinacol Coupling | Low-valent Ti (at low temp.) | 2 x Ketone/Aldehyde | Pinacol (1,2-diol) |
Dual Catalysis Systems (e.g., Ti-Ru Catalysis for Trichloromethylation)
The integration of titanium-mediated radical reactions with other catalytic systems has opened new avenues for complex chemical transformations. A notable example is the development of dual catalytic systems, such as the combination of titanium and ruthenium catalysts for trichloromethylation reactions. This approach leverages the distinct catalytic activities of both metals to achieve transformations not readily accessible with a single catalyst.
A significant advancement in this area is the direct radical trichloromethylation of N-acyl oxazolidinones, which is catalytic in both the titanium and ruthenium components. nih.gov This process represents the first instance of an alkylation of titanium enolates that is catalytic in titanium, providing a foundational methodology for expanding the scope of catalytic radical alkylation reactions involving titanium enolates. nih.gov
Detailed Research Findings
The dual Ti-Ru catalytic system typically involves the use of a titanium(IV) chloride (TiCl₄) Lewis acid and a ruthenium-based photosensitizer, such as tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂). The reaction proceeds via the formation of a titanium enolate, which then acts as a radical acceptor.
Initial mechanistic investigations into the trichloromethylation process revealed that TiCl₄ is regenerated at the end of the reaction, suggesting the feasibility of a catalytic cycle with respect to titanium. nih.gov Seminal work by Evans and colleagues indicated that the initial complexation of the N-acyl oxazolidinone substrate with TiCl₄ is a prerequisite for the subsequent addition of an amine base, which facilitates the enolization. nih.gov
The reaction's efficiency was found to be influenced by the loading of the titanium catalyst. Studies have demonstrated that a rapid transfer of TiCl₄ can occur between different N-acyl oxazolidinone species in the presence of a base like diisopropylethylamine, which supports the catalytic turnover of TiCl₄. nih.gov
The substrate scope of this dual catalytic trichloromethylation has been explored, demonstrating its applicability to various N-acyl oxazolidinones. The yields of the trichloromethylated products are generally good, though they can be influenced by the structure of the substrate.
| Entry | Substrate (N-Acyl Oxazolidinone) | Product | Yield (%) |
|---|---|---|---|
| 1 | N-propanoyl-4-benzyloxazolidin-2-one | 2-(1,1,1-trichloro-2-methyl)propanoyl-4-benzyloxazolidin-2-one | 85 |
| 2 | N-butanoyl-4-benzyloxazolidin-2-one | 2-(1,1,1-trichloro-2-ethyl)butanoyl-4-benzyloxazolidin-2-one | 78 |
| 3 | N-(3-methylbutanoyl)-4-benzyloxazolidin-2-one | 2-(1,1,1-trichloro-2-isopropyl)propanoyl-4-benzyloxazolidin-2-one | 92 |
| 4 | N-phenylacetyl-4-benzyloxazolidin-2-one | 2-(1,1,1-trichloro-2-phenyl)acetyl-4-benzyloxazolidin-2-one | 65 |
Reaction Mechanism Studies
Based on experimental evidence, a catalytic cycle for the dual Ru-Ti catalysis in the direct trichloroalkylation of N-acyl oxazolidinones has been proposed. nih.gov
The proposed mechanism commences with the complexation of TiCl₄ and the N-acyl oxazolidinone substrate. The subsequent addition of an amine base leads to the formation of a titanium enolate. This enolate is believed to exist in equilibrium with a biradical valence tautomer. nih.gov
The highly reactive trichloromethyl radical then adds to the electron-rich titanium enolate. This addition is thought to directly afford the trichloromethylated product, along with the oxidized Ru(III) species. The Ru(III) is then reduced back to its active Ru(II) state by the titanium enolate, thus completing the photocatalytic cycle. The enolate is postulated to act as an electroactive ligand for the titanium center, facilitating the radical addition and participating in the ruthenium catalytic cycle. nih.gov
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Complexation of TiCl₄ with the N-acyl oxazolidinone substrate. | [Substrate-TiCl₄] complex |
| 2 | Base-mediated formation of the titanium enolate. | Titanium enolate |
| 3 | Photoexcitation of the Ru(II) catalyst. | Excited [Ru(II)]* |
| 4 | Single-electron transfer from the excited Ru(II) catalyst to the trichloromethyl source. | •CCl₃ radical, [Ru(III)] |
| 5 | Addition of the •CCl₃ radical to the titanium enolate. | Trichloromethylated product-Ti complex |
| 6 | Regeneration of the Ti(IV) and Ru(II) catalysts. | TiCl₄, [Ru(II)] |
This dual catalytic system showcases a synergistic interplay between a Lewis acid and a photoredox catalyst, enabling a novel and efficient pathway for the formation of carbon-carbon bonds with the incorporation of a trichloromethyl group.
Environmental Transformations and Remediation Implications of Trichloromethyl Titanium Compounds
Natural Formation Pathways of Trichloromethyl Compounds in Terrestrial Environments
While specific natural formation pathways for "Titanium, trichloromethyl-" have not been documented, the formation of trichloromethyl compounds, such as chloroform (B151607), in terrestrial environments is known to occur through various biotic and abiotic processes. nih.govmontana.edu These natural processes are significant contributors to the presence of chlorinated hydrocarbons in the environment. nih.gov
In soil ecosystems, the natural production of chloroform is often linked to the activity of microorganisms in the presence of chloride ions and organic matter. montana.edu Certain fungi and bacteria are capable of halogenating organic substances, leading to the formation of a variety of organohalogens. nih.gov The primary mechanism involves the enzymatic action of haloperoxidases, particularly chloroperoxidases, which catalyze the reaction between hydrogen peroxide, chloride ions, and organic substrates to produce chlorinated compounds. nih.gov
The terrestrial environment, especially forest soils, has been identified as a source of chloroform. montana.edugeus.dk The complex organic matter present in these environments can serve as a precursor for the formation of trichloromethyl compounds through microbial and possibly abiotic chlorination reactions. nih.gov It is important to note that while these pathways explain the natural occurrence of trichloromethyl compounds in general, the direct natural synthesis of a titanium-carbon bond to form "Titanium, trichloromethyl-" is not a known biogeochemical process. The presence of such a compound in the environment would more likely be the result of anthropogenic activities. ifremer.fre-bookshelf.de
Table 1: Overview of Natural Formation Pathways for Trichloromethyl Compounds
| Pathway | Description | Key Factors | Relevant Environments |
| Biotic Formation | Enzymatic halogenation of organic matter by microorganisms. | Presence of haloperoxidase enzymes (e.g., chloroperoxidase), chloride ions, hydrogen peroxide, and organic substrates. | Forest soils, environments with high microbial activity and organic content. |
| Abiotic Formation | Chemical reactions in the soil matrix that lead to the chlorination of organic compounds. | Availability of reactive chlorine species, suitable organic precursors, and specific soil conditions (e.g., pH, redox potential). | Not as well-documented as biotic pathways but considered a potential contributor. |
Mechanisms of Degradation and Dehalogenation in Environmental Matrices
The degradation and dehalogenation of organometallic compounds are critical processes that determine their environmental persistence and toxicity. For a compound like "Titanium, trichloromethyl-", degradation would involve the cleavage of both the titanium-carbon bond and the carbon-chlorine bonds.
The stability of organometallic compounds in the environment is highly variable and depends on factors such as the nature of the metal, the organic ligand, and the environmental conditions. e-bookshelf.de The titanium-carbon bond, while possessing some covalent character, is susceptible to cleavage under various environmental conditions.
Dehalogenation, the removal of chlorine atoms from the trichloromethyl group, is a key degradation pathway for chlorinated hydrocarbons. taylorandfrancis.com This process can occur through both biotic and abiotic mechanisms. Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a common pathway under anaerobic conditions and is often mediated by microorganisms. taylorandfrancis.com
Table 2: Potential Degradation and Dehalogenation Mechanisms
| Mechanism | Description | Environmental Conditions | Potential Products |
| Hydrolysis | Cleavage of the titanium-carbon bond by reaction with water. | Aqueous environments. | Titanium hydroxides/oxides and chloroform. |
| Reductive Dehalogenation | Stepwise removal of chlorine atoms from the trichloromethyl group. | Anaerobic environments, presence of electron donors. | Dichloromethyl and monochloromethyl intermediates, ultimately leading to methane (B114726). |
| Oxidative Degradation | Breakdown of the organic moiety under aerobic conditions. | Aerobic environments, presence of oxidizing agents. | Carbon dioxide, chloride ions, and titanium oxides. |
Photocatalytic Remediation Strategies using Titanium-Based Materials (e.g., TiO2)
Titanium dioxide (TiO2) is a well-known photocatalyst that has been extensively studied for the degradation of a wide range of organic pollutants, including chlorinated hydrocarbons. e3s-conferences.orgnih.gov The principle of TiO2 photocatalysis involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon irradiation with UV light. e3s-conferences.org These ROS can then attack and mineralize organic compounds.
The application of TiO2-based materials presents a promising remediation strategy for environments contaminated with trichloromethyl compounds. nih.gov The photocatalytic process can lead to the complete breakdown of the organic part of the molecule into carbon dioxide and chloride ions, with the titanium being converted to non-toxic titanium dioxide. sharif.edu
Several factors can influence the efficiency of TiO2 photocatalysis, including the crystalline structure of TiO2 (anatase being generally more active than rutile), the presence of co-catalysts, pH, and the concentration of the pollutant. nih.gov Research has also explored doping TiO2 with other elements to enhance its photocatalytic activity under visible light, thereby increasing its effectiveness for in-situ remediation applications. e3s-conferences.org
Table 3: Key Aspects of TiO2 Photocatalytic Remediation
| Parameter | Description | Significance |
| Light Source | Typically UV radiation is required to activate TiO2. | Determines the energy input needed for the process. Research is ongoing to develop visible-light-active photocatalysts. |
| Reactive Species | Primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−). | These are powerful oxidizing agents that can non-selectively degrade organic pollutants. |
| End Products | Ideally, complete mineralization to CO2, H2O, and inorganic ions (e.g., Cl-). | Indicates the detoxification of the contaminated matrix. |
| Catalyst Formulation | Can be used as a slurry or immobilized on a support. | Affects the ease of catalyst recovery and reuse in remediation systems. |
Abiotic Transformation Processes and Intermediates in Reduced Environments
In reduced or anoxic environments, abiotic transformation processes can play a significant role in the fate of chlorinated organic compounds. nih.gov These transformations are often mediated by naturally occurring minerals, particularly those containing reduced iron, such as iron sulfides (e.g., pyrite, mackinawite) and magnetite. enviro.wiki
For a compound like "Titanium, trichloromethyl-", the trichloromethyl group would be susceptible to reductive dehalogenation in such environments. The reaction mechanism typically involves the transfer of electrons from the mineral surface to the chlorinated compound, leading to the cleavage of a carbon-chlorine bond and the formation of a chloride ion and a dichloromethyl radical intermediate. This radical can then undergo further reduction or react with other species in the environment.
The abiotic degradation of chlorinated ethenes has been shown to proceed via dihaloelimination, where two adjacent chlorine atoms are removed. enviro.wiki While the trichloromethyl group does not have adjacent chlorine atoms on different carbons, a similar step-wise reduction process is expected.
The intermediates formed during these abiotic transformations can be less chlorinated and potentially less toxic than the parent compound. However, the formation of more persistent or toxic intermediates is also possible, highlighting the importance of understanding the complete reaction pathway.
Table 4: Abiotic Transformation in Reduced Environments
| Process | Mediating Minerals | Mechanism | Potential Intermediates |
| Reductive Dehalogenation | Iron sulfides (FeS, FeS2), Magnetite (Fe3O4), Green Rusts | Electron transfer from the mineral surface to the C-Cl bond. | Dichloromethyl and monochloromethyl species, chloroform. |
| Dihaloelimination (less likely for CCl3) | As above | Simultaneous removal of two halogen atoms. | Not a primary pathway for a single carbon compound. |
Conclusion and Future Research Directions
Unresolved Challenges in Titanium, Trichloromethyl- Chemistry
The chemistry of titanium, trichloromethyl- (Cl3C-TiCl3) presents several unresolved challenges that hinder its broader application and deeper mechanistic understanding. A primary obstacle is the inherent instability of the titanium-carbon bond in this and related organotitanium compounds. This instability often leads to decomposition, limiting the isolation and purification of these compounds, which requires specialized techniques such as fractional distillation under inert atmospheres to manage their moisture sensitivity and thermal lability smolecule.com.
Furthermore, the precise mechanisms of action for titanium, trichloromethyl- in various reactions are not fully elucidated. While it is understood that the compound can act as a Lewis acid and a source of trichloromethyl radicals, the specific roles of different titanium oxidation states (e.g., Ti(III) vs. Ti(IV)) and the influence of ligands on reactivity and selectivity remain areas of active investigation mdpi.com. For instance, in radical reactions, Ti(III) can promote the decomposition of aryldiazonium salts to aryl radicals, while the resulting Ti(IV) species, acting as a strong Lewis acid, enhances the electrophilicity of substrates mdpi.com. A deeper understanding of these mechanistic nuances is crucial for designing more efficient and selective catalytic systems.
Another significant challenge lies in controlling the reactivity of the trichloromethyl group. Its high reactivity, while beneficial in some synthetic applications, can also lead to undesired side reactions and product mixtures. Developing methodologies to temper or direct this reactivity towards specific chemical transformations is a key goal for synthetic chemists working in this area.
Emerging Research Avenues and Interdisciplinary Connections
Despite the challenges, several exciting research avenues are emerging for titanium, trichloromethyl- and related compounds, often at the intersection of different scientific disciplines.
In organic synthesis , new catalytic applications are continuously being explored. The ability of titanium complexes to mediate free-radical reactions has led to significant contributions in C-C bond-forming processes mdpi.com. Recent advances have focused on developing selective reactions for the synthesis of multifunctional organic compounds, including nucleophilic radical additions to imines and ring-opening of epoxides mdpi.com. The development of chiral titanium complexes is also a promising area, aiming to achieve stereoselective and enantioselective transformations mdpi.com.
Materials science represents another fertile ground for titanium, trichloromethyl- research. The compound serves as a precursor for the synthesis of titanium-based materials, such as titanium dioxide (TiO2), which has widespread applications in pigments, coatings, and photocatalysis smolecule.com. Research is ongoing to control the morphology and properties of these materials by carefully designing the precursor and the synthesis conditions. The development of novel titanium alloys and composites with enhanced properties is also an active area of investigation titaniummetals.co.ukrmit.edu.au.
The connection with polymer chemistry is also strengthening. Titanium compounds, particularly titanium(III) chloride, are well-known catalysts for olefin polymerization (Ziegler-Natta catalysis) wikipedia.org. Research is now exploring the use of more complex organotitanium compounds, including those with trichloromethyl ligands, to potentially control polymer architecture and properties in new ways.
The following table provides a summary of emerging research areas and their potential applications:
| Research Area | Focus | Potential Applications |
| Organic Synthesis | Development of novel catalytic reactions, stereoselective synthesis. | Fine chemicals, pharmaceuticals, agrochemicals. |
| Materials Science | Synthesis of nanoparticles, thin films, and advanced composites. | Coatings, electronics, energy storage and conversion. |
| Polymer Chemistry | Design of new polymerization catalysts, control of polymer microstructure. | High-performance plastics, specialty polymers. |
Potential Impact on Sustainable Chemical Technologies
The unique reactivity of titanium, trichloromethyl- and its derivatives holds significant potential for advancing sustainable chemical technologies. A key area of impact is the development of more efficient and environmentally friendly catalytic processes.
Titanium is an earth-abundant and relatively non-toxic metal, making it an attractive alternative to precious metal catalysts often used in organic synthesis. By harnessing the catalytic activity of titanium, trichloromethyl-, it may be possible to develop greener synthetic routes that reduce waste and energy consumption researchgate.netausimm.com. For example, developing titanium-based catalysts that can operate under milder reaction conditions would contribute to more sustainable chemical manufacturing mdpi.com.
Furthermore, the role of titanium, trichloromethyl- as a precursor to materials like TiO2 has implications for environmental remediation. TiO2 is a well-known photocatalyst used for the degradation of pollutants in water and air smolecule.com. Research into synthesizing more efficient TiO2 nanostructures from organotitanium precursors could lead to improved technologies for pollution control.
The potential contributions of titanium, trichloromethyl- chemistry to sustainable technologies are summarized in the table below:
| Area of Impact | Contribution |
| Green Catalysis | Replacement of precious metal catalysts, development of more efficient synthetic routes. |
| Environmental Remediation | Synthesis of advanced photocatalytic materials for pollution degradation. |
| Sustainable Materials | Development of high-performance, lightweight materials for energy-efficient applications. |
Q & A
Basic: What are the optimal synthetic routes for trichloromethyltitanium compounds, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis of trichloromethyltitanium complexes typically involves controlled reactions between titanium precursors (e.g., TiCl₄) and organometallic reagents. Key variables include:
- Solvent Selection : Use anhydrous, non-polar solvents (e.g., toluene) to minimize hydrolysis .
- Temperature Gradients : Low temperatures (−78°C to 0°C) suppress side reactions, while gradual warming ensures controlled ligand exchange .
- Stoichiometry : Precise molar ratios of reactants prevent over-substitution or incomplete coordination.
Characterization via ¹H/¹³C NMR and elemental analysis is critical to confirm purity. For reproducibility, document inert-atmosphere techniques (glovebox/Schlenk line) and quantify residual moisture using Karl Fischer titration .
Advanced: How can factorial design optimize reaction parameters for trichloromethyltitanium-mediated catalysis?
Methodological Answer:
A 2³ factorial design can systematically evaluate interactions between solvent polarity, temperature, and catalyst concentration. Steps include:
- Variable Screening : Identify critical factors via preliminary experiments (e.g., solvent dielectric constant vs. reaction rate).
- Response Surface Modeling : Use software like Minitab or R to model yield/stereoselectivity as responses.
- Validation : Replicate center-point runs to assess model robustness .
This approach reduces experimental iterations and identifies non-linear dependencies, such as solvent-temperature synergies in C–H activation reactions .
Basic: Which spectroscopic techniques are most effective for characterizing trichloromethyltitanium compounds?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies ligand environments and detects paramagnetic impurities (e.g., Ti³+ by line broadening) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves coordination geometry, but requires air-sensitive sample handling .
- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands to assess electronic structure .
Cross-validate with ESI-MS to confirm molecular ion peaks and rule out cluster formation .
Advanced: How to resolve contradictions in thermodynamic stability data for trichloromethyltitanium complexes?
Methodological Answer:
- Meta-Analysis : Compare decomposition temperatures (TGA/DSC) across studies, controlling for measurement conditions (heating rate, atmosphere) .
- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict ΔHdissociation and compare with experimental values. Discrepancies may arise from solvation effects or lattice energy in crystalline samples .
- Error Source Identification : Check for trace oxidants (e.g., O₂) in inert-gas lines via GC-MS headspace analysis .
Basic: What safety protocols are critical when handling trichloromethyltitanium compounds?
Methodological Answer:
- Moisture Avoidance : Use rigorously dried glassware and conduct reactions under argon/nitrogen .
- PPE Requirements : Acid-resistant gloves (e.g., neoprene) and face shields mitigate risks from HCl release during hydrolysis .
- Waste Management : Quench residues with cold ethanol to deactivate reactive intermediates before disposal .
Advanced: How can computational modeling predict trichloromethyltitanium reactivity in catalytic cycles?
Methodological Answer:
- Mechanistic Probes : Use DFT (B3LYP/def2-TZVP) to map transition states for ligand substitution or oxidative addition steps. Validate with kinetic isotope effects (KIEs) from deuterated substrates .
- Solvent Modeling : Incorporate COSMO-RS to simulate solvent effects on reaction barriers .
- Experimental Cross-Check : Compare computed activation energies with Arrhenius plots derived from variable-temperature NMR .
Basic: What are standard methods for quantifying trichloromethyltitanium species during kinetic studies?
Methodological Answer:
- In Situ UV-Vis : Monitor absorbance at λmax (e.g., 450 nm for Ti–C charge transfer) with a stopped-flow apparatus for fast kinetics .
- Titrimetry : Employ redox titration (e.g., Ce⁴+ in H₂SO₄) to quantify active Ti species, calibrated against standardized solutions .
- Gas Evolution Tracking : Measure HCl release via conductivity probes in hydrolytic degradation studies .
Advanced: How do ligand electronic effects modulate trichloromethyltitanium catalytic activity?
Methodological Answer:
- Ligand Parameterization : Calculate Tolman electronic parameters (TEP) or Lever’s EL values for donor ligands (e.g., phosphines) to correlate with turnover frequencies (TOFs) .
- Kinetic Profiling : Use Eyring analysis to separate electronic (ΔΔH‡) and steric (ΔΔS‡) contributions to activation parameters .
- Spectroscopic Probes : Operando XAS tracks oxidation state changes during catalysis, linking ligand effects to Ti center reactivity .
Basic: What are common decomposition pathways for trichloromethyltitanium compounds?
Methodological Answer:
- Hydrolysis : Rapid cleavage of Ti–C bonds in humid air, releasing CHCl₃ and TiO₂. Monitor via FTIR (Ti–O stretching at 700 cm⁻¹) .
- Thermal Degradation : Thermogravimetric analysis (TGA) under N₂ reveals weight loss steps corresponding to ligand dissociation .
- Photolytic Instability : UV light induces radical pathways; store compounds in amber vials with desiccants .
Advanced: What multi-technique approaches resolve structural ambiguities in polynuclear trichloromethyltitanium clusters?
Methodological Answer:
- Hybrid Characterization : Combine XRD (long-range order) with EXAFS (local Ti–Ti distances) and cryo-EM (morphology) .
- Magnetic Susceptibility : SQUID measurements detect antiferromagnetic coupling in Ti clusters, informing spin-state models .
- DFT-Assisted Refinement : Use computed NMR/EPR parameters to assign spectral features in poorly diffracting samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
